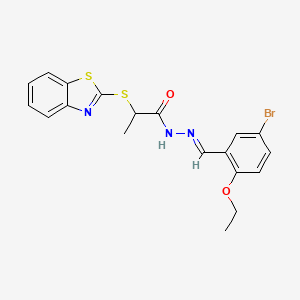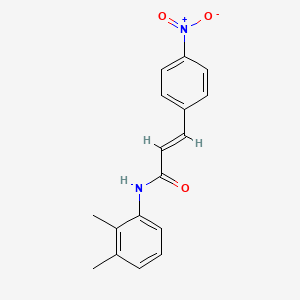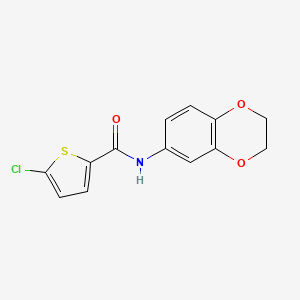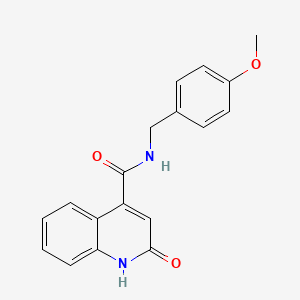
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide, also known as BEPPH, is a chemical compound that has been widely studied for its potential biomedical applications. BEPPH belongs to the family of hydrazide compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been extensively studied for its potential biomedical applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to improve insulin sensitivity in diabetic mice, suggesting that it may have therapeutic potential for the treatment of diabetes.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide may reduce the production of prostaglandins and thereby alleviate inflammation. In cancer cells, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to induce apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can inhibit the activity of COX-2 and reduce the production of prostaglandins. 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In vivo studies have shown that 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can improve insulin sensitivity in diabetic mice, suggesting that it may have therapeutic potential for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is that it is relatively easy to synthesize and purify. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has been shown to exhibit a range of biological activities, making it a versatile compound for biomedical research. However, one limitation of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide has not yet been extensively studied in human subjects, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. One area of interest is the development of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide derivatives with improved therapeutic potential. For example, modifications to the benzothiazole or benzylidene moieties may enhance the anti-inflammatory or anti-cancer properties of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. Another area of interest is the investigation of the safety and efficacy of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide in human subjects. Clinical trials could be conducted to determine the optimal dosage and administration route for 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide. Finally, further studies could be conducted to elucidate the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide and to identify potential molecular targets for its therapeutic effects.
Synthesemethoden
2-(1,3-benzothiazol-2-ylthio)-N'-(5-bromo-2-ethoxybenzylidene)propanohydrazide can be synthesized by the condensation reaction between 2-(1,3-benzothiazol-2-ylthio)propanohydrazide and 5-bromo-2-ethoxybenzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S2/c1-3-25-16-9-8-14(20)10-13(16)11-21-23-18(24)12(2)26-19-22-15-6-4-5-7-17(15)27-19/h4-12H,3H2,1-2H3,(H,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFADTRIPCVEMN-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)


![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)


![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)

![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)

![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
